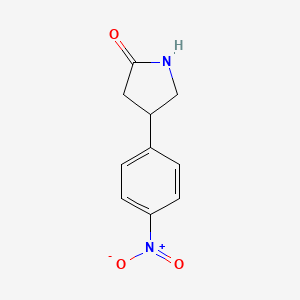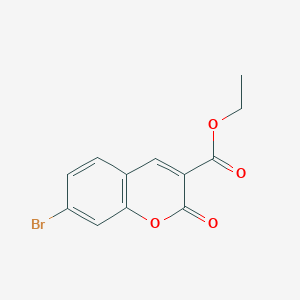
Ethyl 7-bromo-2-oxochromene-3-carboxylate
Overview
Description
Ethyl 7-bromo-2-oxochromene-3-carboxylate is a chemical compound with the CAS Number: 105837-04-5 . It has a molecular weight of 297.11 and its IUPAC name is ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-bromo-2-oxochromene-3-carboxylate is 1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-bromo-2-oxochromene-3-carboxylate is a solid substance . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Reactions Ethyl 7-bromo-2-oxochromene-3-carboxylate is involved in various synthetic reactions due to its reactive bromine atom. Bevan and Ellis (1983) discuss its formation through the dehydration of ethyl 2-hydroxy-4-oxochroman-2-carboxylate, which is then subjected to bromination to yield epimeric 3-bromo-esters. The major isomer from this process is subsequently dehydrated to produce ethyl 7-bromo-2-oxochromene-3-carboxylate (Bevan & Ellis, 1983).
Bromination and Nitration Reactions Barker and Ellis (1970) describe the bromination of ethyl 7-hydroxy-4-oxochromen-2-carboxylate, leading to a mixture of brominated derivatives. This process highlights the compound's utility in creating structurally diverse molecules (Barker & Ellis, 1970).
Structural Analysis In 2015, Kirillov et al. conducted a structural analysis of a derivative, ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, using X-ray crystallography. This study provided detailed insight into the molecular structure of such compounds (Kirillov, Nikiforova, & Dmitriev, 2015).
Applications in Organic Chemistry Ellis and Thomas (1973) explored the use of ethyl 7-bromo-2-oxochromene-3-carboxylate in organic chemistry, particularly in bromination reactions with dibromoisocyanuric acid. Their research contributes to understanding the compound's behavior in various chemical environments (Ellis & Thomas, 1973).
Reformatsky Reaction Shchepin et al. (2004) studied the Reformatsky reaction involving N-substituted 6-bromo-2-oxochromene-3-carboxamides, indicating the compound's relevance in complex organic synthesis processes (Shchepin, Fotin, Fotin, & Vakhrin, 2004).
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust or mist .
properties
IUPAC Name |
ethyl 7-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCMZDIJKRRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-2-oxochromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1433941.png)
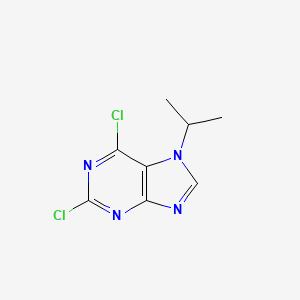
![1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B1433944.png)
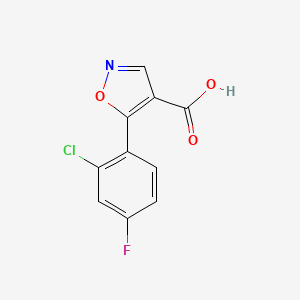

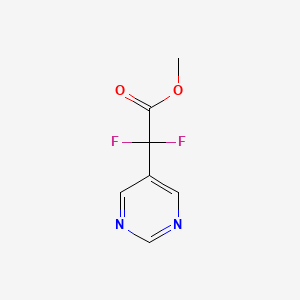
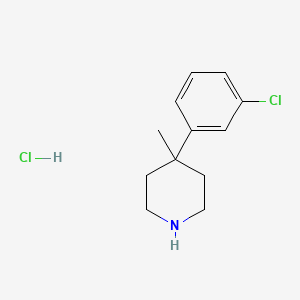
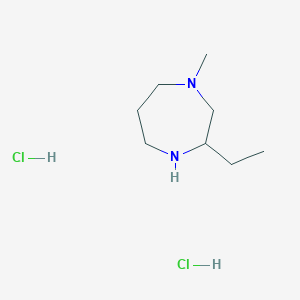
![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)
